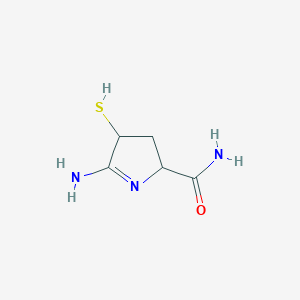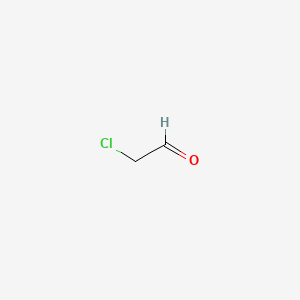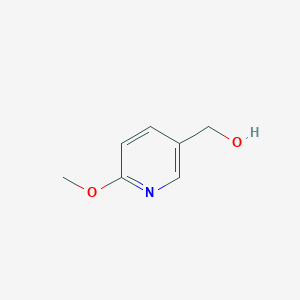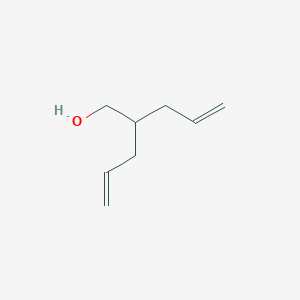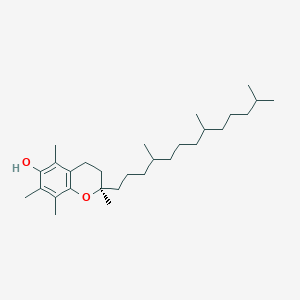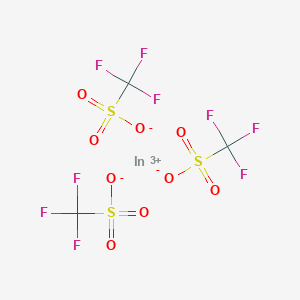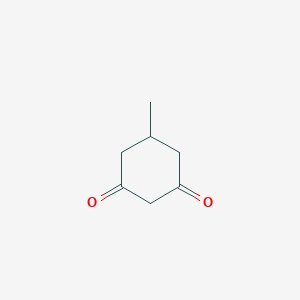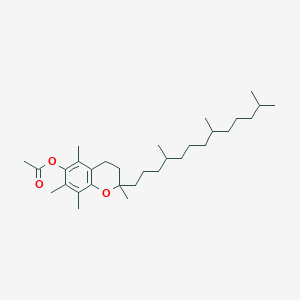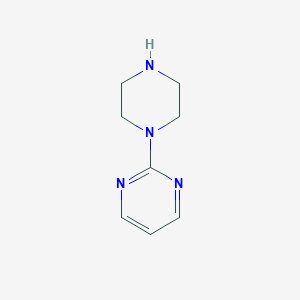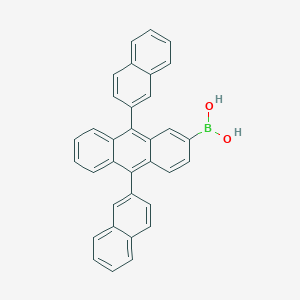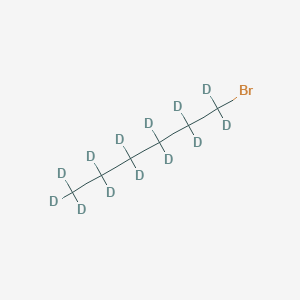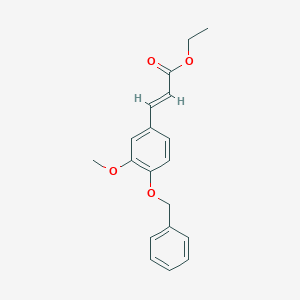
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Overview
Description
“(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate” is a chemical compound with the CAS Number: 38157-08-3. It has a molecular weight of 312.37 and its IUPAC name is ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3. Its boiling point is estimated to be 600.9±55.0 °C at 760 mmHg. The compound has a molar refractivity of 118.2±0.4 cm^3. It has 7 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .Scientific Research Applications
Crystal Structure and Biological Activity
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, among other related compounds, has been studied for its crystal structure and biological activities. The compound showed moderate scavenging free-radical activity and exhibited a significant inhibition of cell growth in certain tumor cell lines, demonstrating potential for use in cancer research (Obregón-Mendoza et al., 2018).
Copolymerization with Styrene
This compound has been investigated for its role in the synthesis and copolymerization with styrene. The novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, were copolymerized with styrene, suggesting applications in material sciences and polymer chemistry (Reddy et al., 2021).
Crystal Structure Analysis
The compound's crystal structure was analyzed, providing detailed insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields of chemistry and material science (Hou, 2008).
Photoprotective Effects
In a study focusing on a heterocyclic derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, the compound demonstrated photoprotective effects and low acute oral systemic toxicity, indicating its potential use in sunscreen products and as an antioxidant (Vinhal et al., 2016).
Polymer Synthesis
The compound has also been utilized in the synthesis of acrylate polymers containing photocrosslinkable pendant chalcone moiety. These polymers exhibit potential for applications in photoresists and other advanced technologies (Tamilvanan et al., 2008).
Natural Source Isolation
It was isolated from natural sources, such as Etlingera pavieana rhizomes, and demonstrated weak activity against Mycobacterium tuberculosis and cytotoxic activity against certain cell lines (Tachai & Nuntawong, 2016).
Synthetic Applications
The compound has been used as a building block in synthetic chemistry, particularly in reactions with aldehyde and epoxide, indicating its versatility as a multifunctionalized gem-difluorination building block (Peng et al., 2006).
Corrosion Inhibition
A derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate was studied for its corrosion inhibition efficiency of iron in acidic solutions, demonstrating its potential application in materials science and engineering (Hadisaputra et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFNAQSNYBICG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | |
CAS RN |
38157-08-3 | |
| Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



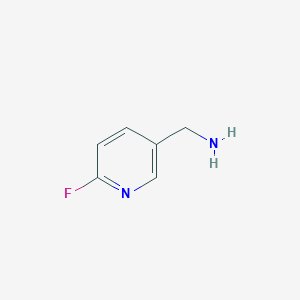
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
